Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid with a potassium base. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.
Scientific Research Applications
Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-(methoxymethyl)trifluoroborate
- Potassium acetate
- Potassium hydride
Uniqueness
Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate is unique due to its specific thiadiazole ring structure and the presence of a methoxymethyl group. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C5H5KN2O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
potassium;3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H6N2O3S.K/c1-10-2-3-6-4(5(8)9)11-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
XIDBQVJQNDUMAW-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=NSC(=N1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.